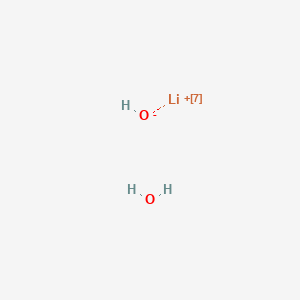

Lithium-7(1+);hydroxide;hydrate

Overview

Description

Synthesis Analysis

The solubility of LiOH·H2O has been determined at different temperatures and sodium hydroxide solution concentrations . The experimental data of LiOH·H2O solubility have been corrected using E-DH and Apelblat equations .

Molecular Structure Analysis

The structure of lithium consists of a lithium-ion, an oxygen atom, and a hydrogen atom . Studies utilizing large-angle X-ray scattering (LAXS) and neutron diffraction with isotopic substitution (NDIS) have provided insights into the hydration of lithium ions in aqueous solutions.

Chemical Reactions Analysis

As a key parameter of a chemical heat storage material, the hydration and dehydration reaction characteristics of lithium hydroxide (LiOH) at pure vapor condition is unclear . The hydration and dehydration of LiOH at various conditions have been experimentally investigated .

Physical and Chemical Properties Analysis

Lithium hydroxide can exist in a hydrated form as well as in an anhydrous form and both forms of lithium hydroxide are white hygroscopic solids . It has a melting point of 462 degrees Celsius and a boiling point of 924 degrees Celsius .

Scientific Research Applications

Hydration Structure and Dynamics

A significant area of scientific research involving Lithium-7(1+); hydroxide; hydrate is understanding its hydration structure and dynamics. Studies utilizing large-angle X-ray scattering (LAXS) and neutron diffraction with isotopic substitution (NDIS) have provided insights into the hydration of lithium ions in aqueous solutions. These studies reveal that lithium ions exhibit a strong hydration tendency, characterized by a well-defined hydration shell, with lithium typically four-coordinated in aqueous solution. This strong hydration is pivotal in influencing the lithium ion's interactions in various chemical and physical processes, including electrochemical applications and understanding the fundamental aspects of ion solvation in water (Mähler & Persson, 2011; Mason et al., 2015).

Heat Storage and Output

Another research focus is the material's role in heat storage and output, particularly in chemical heat pumps. Lithium chloride (LiCl) modified magnesium hydroxide (Mg(OH)2) has been explored for its dehydration and hydration behavior, which corresponds to heat storage and heat output operations, respectively. These reactions are crucial for the efficiency and effectiveness of chemical heat pumps, offering a pathway to more sustainable energy storage solutions (Ishitobi et al., 2013).

Enhancing Hydration Rate for Chemical Heat Storage

Research on enhancing the hydration rate of lithium hydroxide (LiOH) by combining it with mesoporous carbon for low-temperature chemical heat storage has shown promising results. This approach aims to improve the hydration rate of LiOH, crucial for achieving higher heat release rates in chemical heat storage applications. The study demonstrates that supporting LiOH on mesoporous carbon significantly improves its hydration rate, indicating a potential for improved performance in low-temperature chemical heat storage systems (Kubota et al., 2019).

Electrochemical Applications and Ion Dynamics

Further research has delved into the electrochemical properties of lithium hydroxide hydrate and its dynamics, particularly in the context of lithium-ion batteries. Studies exploring the ion dynamics, charge-discharge behavior, and electrochemical performance of lithium-containing compounds have contributed to the development of high-performance battery materials. These investigations help in understanding the role of lithium and its compounds in enhancing the efficiency, capacity, and stability of lithium-ion batteries, thereby pushing the boundaries of energy storage technologies (Song et al., 2020; Liang et al., 2021).

Mechanism of Action

Target of Action

Lithium-7 Hydroxide Monohydrate, also known as Lithium Hydroxide, is an inorganic compound that primarily targets biochemical processes involving lithium ions . It’s used in various industrial applications, including as a precursor for the fabrication of lithium-ion battery cathode material .

Mode of Action

As an alkali metal hydroxide, Lithium Hydroxide is a strong base, though it’s the weakest known alkali metal hydroxide . It interacts with its targets by donating its lithium ion, which can then participate in various chemical reactions .

Biochemical Pathways

In the context of lithium-ion batteries, it plays a crucial role in the formation of the cathode material .

Pharmacokinetics

It’s known to be soluble in water, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of Lithium Hydroxide’s action depend on the context in which it’s used. For instance, in lithium-ion batteries, it contributes to the high energy density of the battery . In other contexts, it may have different effects.

Action Environment

The action, efficacy, and stability of Lithium Hydroxide can be influenced by various environmental factors. For instance, in the production of lithium-ion batteries, the presence of carbon nanoadditives can improve the heat storage capacity and hydration rate of Lithium Hydroxide . Additionally, the environmental impacts of producing Lithium Hydroxide from spodumene concentrate have been studied, with the soda leaching process showing lower environmental impacts in all observed categories compared to the sulfuric acid roasting process .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Lithium-7 Hydroxide Monohydrate plays a role in biochemical reactions, particularly in the hydrolysis of esters. It has been observed to accelerate the hydrolysis of esters with hydroxides (KOH, NaOH, LiOH) in a water/tetrahydrofuran (THF) two-phase system

Cellular Effects

It is known to be corrosive and can cause severe skin burns and eye damage . It is also known to neutralize acids exothermically to form salts plus water .

Molecular Mechanism

Lithium-7 Hydroxide Monohydrate exerts its effects at the molecular level through various mechanisms. It reacts with certain metals (such as aluminum and zinc) to form oxides or hydroxides of the metal and generate gaseous hydrogen . It also neutralizes acids exothermically to form salts plus water .

Temporal Effects in Laboratory Settings

It is known that the monohydrate loses its water at 100–110 °C .

Dosage Effects in Animal Models

It is known to be harmful if swallowed, with an oral median lethal dose (LD50) of 210 mg/kg in rats .

Metabolic Pathways

It is known to be involved in the hydrolysis of esters .

Transport and Distribution

It is known to be soluble in water and slightly soluble in ethanol , which may influence its distribution.

Subcellular Localization

Given its solubility in water and slight solubility in ethanol , it may be distributed throughout the cell.

Properties

IUPAC Name |

lithium-7(1+);hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.2H2O/h;2*1H2/q+1;;/p-1/i1+0;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXDVVHUTZTUQK-GLJCYROLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[7Li+].O.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635505 | |

| Record name | (~7~Li)Lithium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76576-68-6 | |

| Record name | (~7~Li)Lithium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium-7Li hydroxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

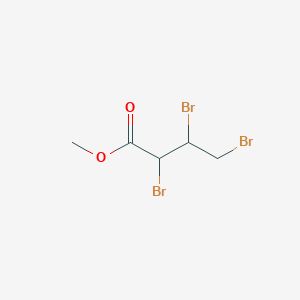

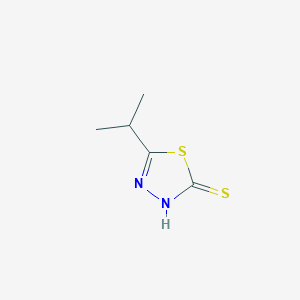

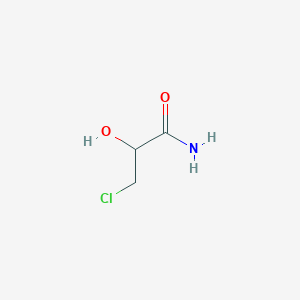

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

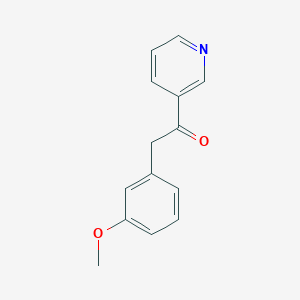

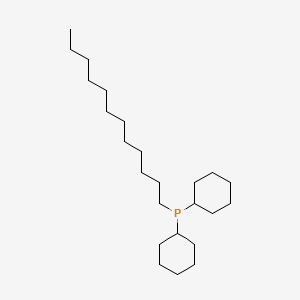

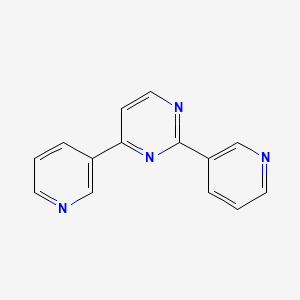

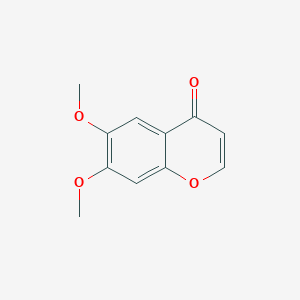

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylthieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1629196.png)

![2-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B1629197.png)

![Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1629202.png)

![7-Bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1629209.png)